pKa Reduction vs. Unsubstituted Phenylboronic Acid Enables Neutral-pH Diol Binding
(2-(Aminomethyl)phenyl)boronic acid exhibits a first pKa in the range of 5–7 due to the electron-withdrawing effect of the ortho-aminomethyl group, compared to unsubstituted phenylboronic acid (PBA) which has a pKa of 8.8–8.83 at 25°C [1][2]. This pKa reduction of approximately 1.8–3.8 units enables the compound to adopt a solvent-inserted tetrahedral boronate structure that binds diols effectively at physiological and near-neutral pH, whereas PBA requires alkaline conditions (pH >8.5) for meaningful diol complexation [1].
| Evidence Dimension | Acidity constant (first pKa) |
|---|---|
| Target Compound Data | 5–7 |
| Comparator Or Baseline | Phenylboronic acid: 8.8–8.83 |
| Quantified Difference | pKa reduced by 1.8–3.8 units |
| Conditions | Aqueous solution, 25°C |
Why This Matters
A pKa below physiological pH (7.4) is essential for boronic acid-based sensors and separation media to function in biological samples; PBA cannot achieve meaningful binding under these conditions without polymer modification.
- [1] Sun X, Chapin BM, Metola P, Collins B, Wang B, James TD, Anslyn EV. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry. 2019;11(9):768-778. doi:10.1038/s41557-019-0314-x View Source
- [2] Wikipedia contributors. Phenylboronic acid. Wikipedia, The Free Encyclopedia. Acidity (pKa): 8.83 at 25°C. View Source
